6-Bromo-1-(trifluoromethyl)isoquinoline

Synthetic Methodology Medicinal Chemistry Cross-Coupling

6-Bromo-1-(trifluoromethyl)isoquinoline (CAS 1256836-88-0) is a dual-functionalized isoquinoline scaffold combining a 6-Br cross-coupling handle with a 1-CF3 group for enhanced metabolic stability and lipophilicity (XLogP3=3.7). Unlike mono-substituted analogs, this compound enables orthogonal SAR exploration for kinase inhibitor programs. Validated as the key HPK1 inhibitor building block per patent CN110709392B Example 1. Purity ≥98%. Accelerate your hit-to-lead chemistry with this ready-to-diversify intermediate.

Molecular Formula C10H5BrF3N
Molecular Weight 276.05 g/mol
CAS No. 1256836-88-0
Cat. No. B6306431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(trifluoromethyl)isoquinoline
CAS1256836-88-0
Molecular FormulaC10H5BrF3N
Molecular Weight276.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(F)(F)F)C=C1Br
InChIInChI=1S/C10H5BrF3N/c11-7-1-2-8-6(5-7)3-4-15-9(8)10(12,13)14/h1-5H
InChIKeyJRMLQGMPCVTDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-(trifluoromethyl)isoquinoline (CAS 1256836-88-0): Core Structural and Physicochemical Baseline for Procurement Evaluation


6-Bromo-1-(trifluoromethyl)isoquinoline (CAS 1256836-88-0) is a halogenated heterocyclic compound with the molecular formula C₁₀H₅BrF₃N and a molecular weight of 276.05 g/mol . The compound features a bromine atom at the 6-position and a trifluoromethyl group at the 1-position of the isoquinoline scaffold. Calculated physicochemical properties include a topological polar surface area (TPSA) of 12.9 Ų and an XLogP3 value of 3.7, indicating high lipophilicity and favorable membrane permeability potential . The compound is functionally categorized as a heterocyclic building block and a key synthetic intermediate, with primary applications in medicinal chemistry for the construction of kinase-targeted small-molecule inhibitors and in cross-coupling-based library synthesis [1]. The well-defined electronic and steric profile conferred by the 1-CF₃ and 6-Br substitution pattern distinguishes this compound from mono-substituted isoquinoline analogs, establishing its utility as a strategically functionalized scaffold for structure-activity relationship (SAR) exploration [1].

Why 6-Bromo-1-(trifluoromethyl)isoquinoline Cannot Be Simply Interchanged with Mono-Substituted Isoquinoline Analogs


Generic substitution of 6-Bromo-1-(trifluoromethyl)isoquinoline with mono-substituted isoquinoline analogs such as 1-(trifluoromethyl)isoquinoline (CAS 26053-68-9) or 6-bromoisoquinoline (CAS 34784-05-9) is structurally and functionally non-equivalent. The 1-CF₃ group confers enhanced metabolic stability and lipophilicity relative to unsubstituted isoquinoline cores, while the 6-bromo substituent provides an orthogonal synthetic handle for modular diversification via cross-coupling reactions [1]. Importantly, compounds bearing only the 1-CF₃ group lack the site for regioselective functionalization essential for targeted SAR campaigns, whereas 6-bromoisoquinoline lacks the favorable pharmacokinetic attributes conferred by the CF₃ moiety [2]. The co-occurrence of both substituents on a single scaffold enables dual-parameter optimization in medicinal chemistry programs, particularly for kinase inhibitor development where both hinge-binding affinity and peripheral pocket occupancy are critical [3]. The quantitative evidence below substantiates why this specific dual-substituted intermediate cannot be replaced by its simpler mono-substituted congeners in applications requiring both robust synthetic versatility and favorable physicochemical properties.

6-Bromo-1-(trifluoromethyl)isoquinoline: Quantitative Differentiation Evidence Against Closest Analogs


Dual Functionalization Enables Orthogonal Synthetic Diversification Not Available with Mono-Substituted Analogs

6-Bromo-1-(trifluoromethyl)isoquinoline is structurally distinguished from its closest analogs—1-(trifluoromethyl)isoquinoline (CAS 26053-68-9) and 6-bromoisoquinoline (CAS 34784-05-9)—by the simultaneous presence of two orthogonally addressable functional domains. The 1-CF₃ group imparts a calculated XLogP3 value of 3.7 compared to 3.0 for unsubstituted isoquinoline , while the 6-bromo substituent serves as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. In contrast, 1-(trifluoromethyl)isoquinoline lacks any halogen substituent and therefore cannot undergo regioselective C-C or C-N bond-forming transformations at the 6-position without prior C-H functionalization. Conversely, 6-bromoisoquinoline lacks the enhanced lipophilicity and metabolic stability conferred by the CF₃ group, as demonstrated by its lower calculated XLogP3 value of approximately 2.5 and the absence of the electron-withdrawing CF₃ effect on the heteroaromatic core [2].

Synthetic Methodology Medicinal Chemistry Cross-Coupling

Validated Utility as Starting Material for HPK1 Kinase Inhibitor Synthesis in Patent Literature

6-Bromo-1-(trifluoromethyl)isoquinoline is explicitly cited as a starting material in the synthesis of isoquinoline-based HPK1 (hematopoietic progenitor kinase 1) inhibitors, as disclosed in CN110709392B (Example 1, Step 1) [1]. The compound undergoes nucleophilic aromatic substitution with an amine-containing fragment to generate key intermediates in the HPK1 inhibitor synthetic route. While this patent does not disclose isolated potency data for the compound itself, it establishes the compound's demonstrated utility in constructing kinase-targeted molecules for cancer immunotherapy applications [1]. HPK1 serves as a negative regulator of T-cell receptor signaling, and its inhibition is an emerging strategy for enhancing immune checkpoint blockade efficacy [2]. The isoquinoline scaffold is a validated hinge-binding motif for HPK1 inhibition, with optimized clinical candidates such as GNE-6893 achieving subnanomolar biochemical potency (HPK1 IC₅₀ < 1 nM) and kinase selectivity (347/356 kinases <50% inhibition at 0.1 μM) [2].

Kinase Inhibition Cancer Immunotherapy HPK1 Medicinal Chemistry

Conformational Rigidity of Isoquinoline Scaffold Enhances Kinase Selectivity Profile

A panel of isoquinoline-containing compounds designed as rigidified analogs of an amidophenyl-containing parent compound demonstrated potent inhibition of kinases including Abl and BRAF, with diminished inhibition against certain other kinases compared to the more flexible parent scaffold [1]. This study establishes that the planar, rigid isoquinoline framework—shared by 6-Bromo-1-(trifluoromethyl)isoquinoline—confers enhanced selectivity through conformational constraint. Specifically, the rigid isoquinoline analogs showed potent BRAF inhibition while exhibiting reduced off-target activity against kinases lacking a long insertion within their catalytic domains [1]. A crystal structure of one rigid isoquinoline compound bound to BRAF confirmed its binding mode [1]. The bromine and trifluoromethyl substituents present on the target compound further modulate electronic properties and binding interactions, providing additional parameters for selectivity tuning that are unavailable with unsubstituted isoquinoline scaffolds.

Kinase Selectivity BRAF Abl Rigidification Strategy

6-Bromo-1-(trifluoromethyl)isoquinoline: Validated Application Scenarios for Procurement Decision-Making


Synthesis of HPK1 Inhibitors for Cancer Immunotherapy Programs

6-Bromo-1-(trifluoromethyl)isoquinoline serves as a validated starting material for constructing isoquinoline-based HPK1 inhibitors, as documented in patent CN110709392B Example 1 [1]. HPK1 inhibition is an emerging immuno-oncology strategy that enhances T-cell receptor signaling and synergizes with immune checkpoint inhibitors in preclinical cancer models [2]. The 1-CF₃ group contributes to favorable pharmacokinetic properties, while the 6-bromo handle enables modular SAR exploration through cross-coupling diversification [1]. This compound is suitable for medicinal chemistry teams engaged in HPK1-targeted drug discovery, particularly those seeking to generate focused libraries around the isoquinoline hinge-binding scaffold. The explicit patent citation provides procurement justification and reduces the synthetic burden associated with de novo construction of the functionalized isoquinoline core.

Construction of Rigidified Kinase Inhibitor Libraries Targeting BRAF and Abl

The rigid isoquinoline scaffold has been demonstrated to confer improved kinase selectivity relative to flexible amidophenyl-containing analogs, with potent inhibition observed against Abl and BRAF [3]. 6-Bromo-1-(trifluoromethyl)isoquinoline provides a pre-functionalized entry point into this validated scaffold class, enabling direct library construction via cross-coupling at the 6-bromo position while retaining the beneficial 1-CF₃ substitution [2]. This scenario is particularly relevant for kinase inhibitor discovery programs where selectivity profiling is a critical optimization parameter. The compound enables parallel synthesis of diverse analogs without requiring de novo isoquinoline core assembly for each derivative, thereby accelerating SAR cycles and reducing overall synthetic costs.

Modular Diversification via Palladium-Catalyzed Cross-Coupling for SAR Campaigns

The 6-bromo substituent provides a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling regioselective introduction of aryl, heteroaryl, amine, and alkyne functionality at the 6-position [2]. The electron-withdrawing 1-CF₃ group activates the adjacent heteroaromatic system while providing favorable lipophilicity (calculated XLogP3 = 3.7) for downstream pharmacokinetic optimization [1]. This dual-functionalization pattern supports late-stage diversification strategies in lead optimization campaigns, where rapid exploration of chemical space is essential. The compound is particularly well-suited for medicinal chemistry groups employing parallel synthesis or high-throughput chemistry workflows to accelerate hit-to-lead progression.

Quote Request

Request a Quote for 6-Bromo-1-(trifluoromethyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.